molecular formula C12H19NO4 B1242325 (1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

Cat. No.: B1242325
M. Wt: 241.28 g/mol
InChI Key: KMXHEXRPYSXLRN-JDVQERKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PS-519 is a proteasome inhibitor that has shown significant potential in the treatment of various inflammatory conditions and ischemia-reperfusion injuries. It belongs to the lactacystin class of natural compounds and has been synthetically optimized to enhance its inhibitory effects on the proteasome, a multi-subunit proteolytic complex responsible for degrading intracellular proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: PS-519 is synthesized through a series of chemical reactions that involve the modification of the lactacystin structure. The synthetic route typically includes the following steps:

    Formation of the lactacystin core: This involves the cyclization of a linear peptide precursor to form the core lactacystin structure.

    Functional group modifications: Various functional groups are introduced to the lactacystin core to enhance its proteasome inhibitory activity. This may include the addition of specific side chains or the modification of existing functional groups.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods: Industrial production of PS-519 involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: PS-519 undergoes various chemical reactions, including:

    Oxidation: PS-519 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on PS-519.

    Substitution: Substitution reactions can introduce new functional groups to the PS-519 structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various derivatives of PS-519 with modified functional groups that may exhibit different biological activities .

Scientific Research Applications

PS-519 has a wide range of scientific research applications, including:

    Chemistry: PS-519 is used as a tool compound to study the ubiquitin-proteasome pathway and its role in protein degradation.

    Biology: It is used to investigate the role of proteasome inhibition in cellular processes such as apoptosis, cell cycle regulation, and gene expression.

    Medicine: PS-519 has shown potential in the treatment of inflammatory conditions, ischemia-reperfusion injuries, and certain types of cancer. It is currently being evaluated in clinical trials for its efficacy in these conditions.

    Industry: PS-519 is used in the development of new proteasome inhibitors and as a reference compound in drug discovery and development

Mechanism of Action

PS-519 exerts its effects by inhibiting the proteasome, a multi-subunit proteolytic complex responsible for degrading intracellular proteins. The inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can trigger various cellular responses. PS-519 specifically inhibits the chymotrypsin-like activity of the proteasome, leading to the stabilization of proteins involved in inflammatory processes and cell cycle regulation. This inhibition can reduce inflammation and cell proliferation, making PS-519 a potential therapeutic agent for inflammatory conditions and cancer .

Comparison with Similar Compounds

PS-519 is unique among proteasome inhibitors due to its specific chemical structure and mechanism of action. Similar compounds include:

    Bortezomib (PS-341): Another proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. Bortezomib inhibits the proteasome by binding to its catalytic subunits, leading to the accumulation of ubiquitinated proteins.

    Carfilzomib: A second-generation proteasome inhibitor with a similar mechanism of action to bortezomib but with improved efficacy and reduced toxicity.

    Ixazomib: An oral proteasome inhibitor used in the treatment of multiple myeloma. Ixazomib has a similar mechanism of action to bortezomib and carfilzomib but offers the advantage of oral administration.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

InChI

InChI=1S/C12H19NO4/c1-4-5-7-9-12(11(16)17-9,13-10(7)15)8(14)6(2)3/h6-9,14H,4-5H2,1-3H3,(H,13,15)/t7-,8+,9+,12-/m1/s1

InChI Key

KMXHEXRPYSXLRN-JDVQERKKSA-N

Isomeric SMILES

CCC[C@@H]1[C@H]2[C@](C(=O)O2)(NC1=O)[C@H](C(C)C)O

Canonical SMILES

CCCC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O

Synonyms

MLN-519
PS 519
PS-519
PS519

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Reactant of Route 2
(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Reactant of Route 3
(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Reactant of Route 4
(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Reactant of Route 5
(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Reactant of Route 6
(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

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